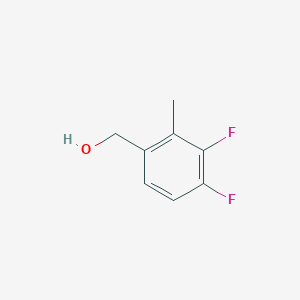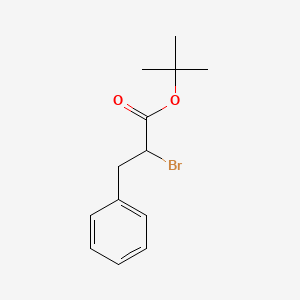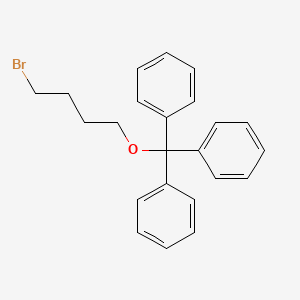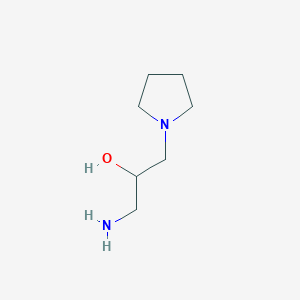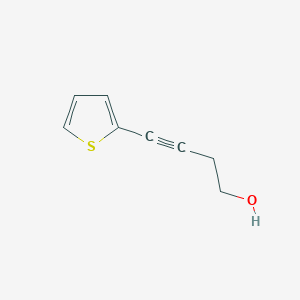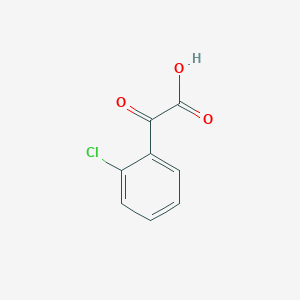
2-Chloro-phenyl-oxo-acetic acid
Vue d'ensemble
Description
2-Chloro-phenyl-oxo-acetic acid is an organic compound with the molecular formula C8H5ClO3 . It is also known by several other names such as (2-Chlorophenyl) (oxo)acetic acid, Benzeneacetic acid, 2-chloro-α-oxo-, and more .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a benzene ring), a chlorine atom attached to the phenyl group, and an oxo-acetic acid group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar compounds, like phenylacetic acid, undergo ketonic decarboxylation to form ketones .Applications De Recherche Scientifique
Crystallographic Studies
2-Chloro-phenyl-oxo-acetic acid has been involved in X-ray crystallographic studies to understand the structural properties of organogermanium compounds. For example, Takeuchi et al. (2003) examined pentacoordinated organogermanium compounds, providing insights into their structural characteristics which can be pivotal in material science and organometallic chemistry (Takeuchi et al., 2003).
Kinetic and Thermodynamic Studies
This compound has been utilized in kinetic and thermodynamic studies. Yogananth and Mansoor (2015) conducted a study on the oxidation of 4-oxo-4-phenyl butanoic acid, which helps in understanding the reaction mechanisms and kinetics in organic chemistry (Yogananth & Mansoor, 2015).
Photochemical Research
In the field of photochemistry, this compound is studied for its transformation products. Eriksson, Svanfelt, and Kronberg (2010) investigated the photolytic transformation of diclofenac, revealing important pathways and transformation products in environmental chemistry (Eriksson, Svanfelt, & Kronberg, 2010).
Synthesis and Reactivity Studies
The compound is also involved in the synthesis and reactivity studies of various organic compounds. For instance, Guo Ming (2001) explored the synthesis and reactions of 2-(2-chloro-ethoxy) acetates, contributing to the field of organic synthesis and reactivity (Guo Ming, 2001).
Advanced Oxidation Processes
Liu et al. (2021) investigated the role of high-valent cobalt-oxo species in the oxidation of organic contaminants, where this compound plays a role in understanding complex chemical interactions in environmental remediation (Liu et al., 2021).
Comparative Reactivity Studies
Srivastava et al. (2015) conducted a comparative study on the reactivity and acidity of halogen-substituted phenylacetic acids, contributing to the understanding of chemical properties and reactivity patterns in organic compounds (Srivastava et al., 2015).
Mécanisme D'action
Target of Action
It is known that various bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . This suggests that it may interact with its targets to induce certain changes, leading to the formation of these derivatives.
Biochemical Pathways
It is known that indole derivatives possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Analyse Biochimique
Biochemical Properties
2-Chloro-phenyl-oxo-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . The compound’s acidity constant (pKa) in water has been evaluated, indicating its potential reactivity in aqueous environments . The interactions of this compound with enzymes and proteins can lead to the formation of stable complexes, influencing the biochemical pathways in which it participates.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. This binding interaction can result in changes in gene expression, as the compound may act as a transcriptional regulator. Furthermore, this compound can participate in enzyme-catalyzed reactions, forming covalent bonds with the active site residues of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s presence can affect metabolic flux, leading to changes in the levels of specific metabolites within the cell . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may be preferentially localized to specific tissues or organelles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRUAXAXQYMKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440308 | |
| Record name | 2-Chloro-phenyl-oxo-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26118-14-9 | |
| Record name | 2-Chloro-phenyl-oxo-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions 2-(2-chlorophenyl)-2-oxoacetic acid as a degradation product of Clopidogrel Bisulfate under oxidative conditions. What spectroscopic techniques were used to confirm its identity, and what key structural information did these techniques provide?
A1: The researchers employed a combination of Gas Chromatography-Mass Spectrometry (GC/MS), Fourier-Transform Infrared Spectroscopy (FTIR), and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy to identify and characterize 2-(2-chlorophenyl)-2-oxoacetic acid [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




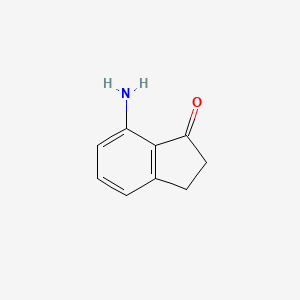
![4-[3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365308.png)
![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)
![4-[9-Fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365311.png)
